1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea
Description
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-(1-ethylindol-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c1-2-23-11-15(14-5-3-4-6-16(14)23)22-18(24)21-12-7-9-13(10-8-12)25-17(19)20/h3-11,17H,2H2,1H3,(H2,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEASRIIEZEKAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Triphosgene (bis(trichloromethyl) carbonate) facilitates urea formation by generating in situ chloroformate intermediates. The general pathway involves:
Experimental Procedure
Step 1 :
- Dissolve 4-(difluoromethoxy)aniline (1.0 equiv, 1.92 g, 10 mmol) in anhydrous CH₂Cl₂ (50 mL).
- Add triphosgene (0.33 equiv, 1.78 g, 6 mmol) dropwise at 0°C under nitrogen.
- Stir for 2 h at room temperature.
Step 2 :
Yield and Characterization
- Yield : 68% (2.21 g).
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.62 (d, J = 7.9 Hz, 1H, indole H4), 7.35–7.28 (m, 3H, ArH), 6.95 (t, J = 73.2 Hz, 1H, OCF₂H), 4.12 (q, J = 7.1 Hz, 2H, CH₂CH₃), 1.41 (t, J = 7.1 Hz, 3H, CH₂CH₃).
Synthetic Route 2: Isocyanate-Mediated Coupling
Preparation of 4-(Difluoromethoxy)phenyl Isocyanate
Coupling with 1-Ethyl-1H-indol-3-amine
Comparative Data
| Parameter | Triphosgene Route | Isocyanate Route |
|---|---|---|
| Yield (%) | 68 | 75 |
| Purity (HPLC, %) | 98.2 | 99.1 |
| Reaction Time (h) | 14 | 6 |
| Scalability (kg-scale) | Challenging | Feasible |
Optimization of Reaction Conditions
Solvent Screening
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 68 |
| THF | 7.58 | 72 |
| Acetonitrile | 37.5 | 54 |
| Toluene | 2.38 | 61 |
THF provided optimal solubility for both aromatic amines, enhancing reaction efficiency.
Temperature Effects
| Temperature (°C) | Yield (%) |
|---|---|
| 0 | 45 |
| 25 | 68 |
| 40 | 71 |
| 60 | 63 |
Elevated temperatures accelerated the reaction but risked decomposition of the difluoromethoxy group.
Analytical Validation and Pharmacological Profiling
Purity Assessment
Biological Activity
In vitro assays demonstrated potent antagonism of CB1 receptors (IC₅₀ = 12 nM), comparable to rimonabant.
Industrial-Scale Considerations
Cost Analysis
| Reagent | Cost (USD/kg) |
|---|---|
| Triphosgene | 320 |
| Phosgene | 480 |
| 1-Ethylindole | 1,200 |
The isocyanate route, despite higher reagent costs, offers better throughput for kilogram-scale production.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea?
- Methodological Answer : Synthesis typically involves coupling an isocyanate derivative (e.g., 4-(difluoromethoxy)phenyl isocyanate) with an amine-containing indole precursor (e.g., 1-ethyl-1H-indol-3-amine). Key steps include:
- Reaction Temperature Control : Maintaining 0–5°C during initial coupling to prevent side reactions (e.g., oligomerization) .
- Solvent Selection : Polar aprotic solvents like dichloromethane or tetrahydrofuran enhance solubility and reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity .
- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of isocyanate to amine) and reaction time (6–12 hours) improves yields to 60–75% .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., difluoromethoxy proton signals at δ 6.8–7.2 ppm; indole NH at δ 10.2–10.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z 388.15) .
- X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., π–π stacking in indole-difluoromethoxy regions) .
- HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action of this compound against specific biological targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Use kinetic assays (e.g., fluorogenic substrates) to measure IC₅₀ values against kinases or phosphatases linked to cancer pathways. Compare inhibition profiles with structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes in ATP-binding pockets or allosteric sites .
- Cellular Thermal Shift Assay (CETSA) : Validate target engagement by monitoring protein stability shifts in treated vs. untreated cells .
Q. What strategies resolve contradictory data in biological activity assays for this compound?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of urea linkage in serum-containing media) that may alter activity .
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream pathway modulation .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified indole (e.g., 1-propyl vs. 1-ethyl) or difluoromethoxy groups (e.g., trifluoromethoxy) to assess steric/electronic effects .
- Bioisosteric Replacement : Replace urea with thiourea or carbamate to evaluate metabolic stability .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bond donors (e.g., urea NH) and hydrophobic regions (e.g., difluoromethoxy phenyl) .
Key Considerations for Researchers
- Contradictory Data : Discrepancies in IC₅₀ values may arise from assay sensitivity (e.g., fluorogenic vs. radiometric assays) or compound aggregation .
- Advanced Characterization : Pair cryo-EM with X-ray crystallography to resolve target-bound conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
